4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone
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Overview
Description
4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone is an organic compound with the molecular formula C33H29N3 and a molecular weight of 467.6 g/mol . It is known for its yellow to orange crystalline appearance and is soluble in organic solvents such as dichloromethane, chloroform, and benzene . This compound is widely used in various fields, including dye production, photochemistry, and as a biological marker .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone can be synthesized through the reaction of benzaldehyde with 4-bis(4-methylphenyl)aminobenzaldehyde under appropriate conditions . The reaction typically involves the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted benzaldehyde derivatives .
Scientific Research Applications
4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone has several scientific research applications:
Mechanism of Action
The mechanism by which 4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone exerts its effects involves interactions with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone can be compared with other similar compounds such as:
4-Bis(4-methylphenyl)aminobenzaldehyde: This compound shares a similar structure but lacks the hydrazone group, resulting in different chemical properties and applications.
1,1-Diphenyl-hydrazone: This compound has a similar hydrazone group but differs in the aromatic substituents, leading to variations in reactivity and use.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
N-[4-[(E)-(diphenylhydrazinylidene)methyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3/c1-26-13-19-29(20-14-26)35(30-21-15-27(2)16-22-30)31-23-17-28(18-24-31)25-34-36(32-9-5-3-6-10-32)33-11-7-4-8-12-33/h3-25H,1-2H3/b34-25+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVWLLLVYFDRTB-YQCHCMBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=N/N(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83992-95-4 |
Source
|
Record name | 4-N,N-Bis(4-methylphenyl)-amino-benzaldehyde-N,N-diphenylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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